molecular formula C20H42N4Ni B6309810 Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM CAS No. 940895-79-4

Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM

Cat. No.: B6309810
CAS No.: 940895-79-4
M. Wt: 397.3 g/mol
InChI Key: ZJLRHFANTKGIKE-UHFFFAOYSA-N
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Description

Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM (CAS: 940895-79-4) is a high-purity nickel coordination compound primarily utilized in advanced thin-film deposition techniques such as metal-organic chemical vapor deposition (MOCVD), atomic layer deposition (ALD), and chemical vapor deposition (CVD). Its structure comprises a nickel(II) center coordinated by two N,N'-di-t-butylacetamidinate ligands. Key features include:

  • Purity: 99.999% nickel content, ensuring minimal metallic impurities for high-performance applications.
  • Ligand Design: Bulky t-butyl groups enhance thermal stability and volatility, critical for uniform precursor delivery in deposition processes .
  • Applications: Production of nickel-containing thin films for electronics, catalysis, and corrosion-resistant coatings .

Properties

CAS No.

940895-79-4

Molecular Formula

C20H42N4Ni

Molecular Weight

397.3 g/mol

IUPAC Name

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+)

InChI

InChI=1S/2C10H21N2.Ni/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2

InChI Key

ZJLRHFANTKGIKE-UHFFFAOYSA-N

SMILES

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Ni+2]

Canonical SMILES

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Ni+2]

Origin of Product

United States

Mechanism of Action

Action Environment

The action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is influenced by environmental factors. It is air and moisture sensitive, which means it needs to be handled under controlled conditions to prevent degradation. The temperature also plays a crucial role in its action, as indicated by its specific melting point and vapor pressure.

Biological Activity

Bis(N,N'-di-t-butylacetamidinato)nickel(II), commonly referred to as BDTBANi, is a nickel-based compound with significant applications in nanofabrication, particularly in atomic layer deposition (ALD). This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H42_{42}N4_{4}Ni
  • Molecular Weight : 397.3 g/mol
  • CAS Number : 940895-79-4
  • Appearance : Dark purple-black crystalline solid
  • Melting Point : 95-96 °C
  • Purity : Typically ≥ 99.999% .

BDTBANi primarily functions as a precursor in the ALD process for nickel sulfide films. The mechanism involves the following steps:

  • Ligand Elimination : The first amidine ligand can be eliminated when interacting with sulfhydrylated surfaces.
  • Formation of Nickel Sulfide : The compound facilitates the deposition of nickel sulfide, which is crucial for applications in catalysis and energy storage .

Biological Activity and Applications

While BDTBANi is not classified as a drug or medicine, its biological activity can be inferred from its role in various chemical processes:

  • Catalytic Properties : Nickel sulfide produced from BDTBANi exhibits excellent electrochemical and catalytic activities, making it suitable for applications in energy conversion and storage .
  • Nanofabrication : The compound's ability to form thin films at the nanoscale is beneficial in microelectronics and environmental applications .

Research Findings

Recent studies have investigated the properties and mechanisms associated with BDTBANi:

  • Density Functional Theory (DFT) Calculations : Research has utilized DFT to model the reaction mechanisms involved in nickel sulfide ALD, providing insights into the efficiency and effectiveness of BDTBANi as a precursor .
  • Electrocatalytic Performance : Studies have shown that nickel sulfide films produced using BDTBANi demonstrate enhanced electrocatalytic performance for oxygen evolution reactions (OER), indicating potential applications in renewable energy technologies .

Case Studies

StudyFindings
DFT Analysis of ALD MechanismDetailed the ligand elimination process and subsequent nickel sulfide formation .
Electrocatalytic PerformanceDemonstrated improved OER activity with nickel sulfide films derived from BDTBANi .

Scientific Research Applications

Atomic Layer Deposition (ALD)

PURATREM is primarily utilized in the ALD process for the fabrication of nickel-based thin films. This technique is essential in microelectronics, catalysis, and energy applications due to its ability to produce uniform and conformal coatings on complex substrates.

  • Nickel Sulfide Films : The compound serves as a precursor for depositing nickel sulfide (NiS) films at temperatures between 125 °C and 225 °C. This is particularly relevant for applications in photovoltaic cells and sensors where NiS acts as an effective semiconductor material .
  • Nickel Oxide Films : It has also been used to deposit nickel oxide (NiO) at lower temperatures (around 100 °C), which is beneficial for various electronic devices and catalysis applications .

Chemical Vapor Deposition (CVD)

In CVD processes, PURATREM can be employed to create nickel-containing thin films on substrates. This method is advantageous for producing films with specific properties required in electronic and optoelectronic devices.

Nanofabrication Technologies

The compound plays a crucial role in nanofabrication technologies, particularly in the development of nanoscale devices where precise control over film thickness and composition is required.

Case Study 1: Low-Temperature Area-Selective ALD

Research demonstrated that using Bis(N,N'-di-t-butylacetamidinato)nickel(II) in conjunction with water allows for area-selective deposition of NiO at low temperatures (100 °C). This process was effective on SiO2_2 substrates but required surface treatments on other materials like polystyrene to promote nucleation . The results indicated a significant advancement in selective deposition techniques, reducing unwanted growth on non-target areas.

Case Study 2: Nickel Sulfide for Photovoltaic Applications

A study highlighted the successful deposition of nickel sulfide films using PURATREM as a precursor, which showed promise for use in solar cell applications due to its favorable electronic properties . The deposition process was optimized to achieve high-quality films that enhance the efficiency of photovoltaic devices.

Chemical Reactions Analysis

Reaction Mechanism in Atomic Layer Deposition (ALD)

PURATREM serves as a precursor for nickel sulfide (NiS) and nickel oxide (NiO) thin films in ALD. The process involves cyclic ligand elimination and precursor exchange:

Stepwise Mechanism

  • Ligand Elimination on Sulfhydrylated Surfaces :
    The first amidine ligand dissociates upon interaction with sulfhydryl (-SH) groups on substrates, forming a nickel-sulfur bond .

    Ni( Bu-MeAMD)2+Surface-SHNi( Bu-MeAMD)(Surface-S)+ Bu-MeAMD-H\text{Ni( Bu-MeAMD)}_2 + \text{Surface-SH} \rightarrow \text{Ni( Bu-MeAMD)(Surface-S)} + \text{ Bu-MeAMD-H}
  • Second Ligand Reaction :
    The remaining amidine ligand reacts with adjacent sulfhydryl groups, generating N,N'-di-t-butylacetamidine (Bu-MeAMD-H), which remains adsorbed on the nickel center .

  • H2_22S Exposure :
    H2_2S displaces Bu-MeAMD-H, forming Ni-S bonds and releasing the ligand:

    Ni( Bu-MeAMD)(Surface-S)+H2SNiS+2 Bu-MeAMD-H\text{Ni( Bu-MeAMD)(Surface-S)} + \text{H}_2\text{S} \rightarrow \text{NiS} + 2 \text{ Bu-MeAMD-H}

Table 1: ALD Reaction Parameters

ParameterValue/DescriptionSource
Temperature Range125–225°C (NiS), ~100°C (NiO)
PrecursorsPURATREM + H2_2S (NiS), H2_2O (NiO)
Substrate CompatibilitySiO2_2, sulfhydrylated polymers

Density Functional Theory (DFT) Insights

DFT studies reveal thermodynamic and kinetic details of the ALD mechanism :

Surface-Selective Deposition

PURATREM enables area-selective NiO deposition at 100°C on SiO2_2 without nucleation inhibitors. On non-reactive substrates (e.g., polystyrene), plasma-enhanced surface treatments are required to initiate growth .

Stability and Decomposition

  • Thermal Decomposition : Begins at 95°C , releasing Bu-MeAMD-H ligands .

  • Moisture Sensitivity : Reacts with H2_2O to form NiO, limiting handling to inert atmospheres .

Comparison with Similar Compounds

Structural and Compositional Differences

The table below compares Bis(N,N'-di-t-butylacetamidinato)nickel(II) with analogous amidinate/amidinato-based precursors:

Compound Metal Purity Ligand Structure Physical State Key Applications
Bis(N,N'-di-t-butylacetamidinato)nickel(II) 99.999% Ni N,N'-di-t-butylacetamidinate Solid MOCVD/ALD of Ni films
Bis(N,N'-di-t-butylacetamidinato)iron(II) 98% Fe N,N'-di-t-butylacetamidinate Solid Fe-based thin films
Bis(N,N'-di-i-propylacetamidinato)cobalt(II) 98% Co N,N'-diisopropylacetamidinate Solid Co catalysts or magnetic layers
Bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl 99.99% Ru N,N'-di-t-butylacetamidinate + CO ligands Solid Ru films for interconnects
Bis(N,N'-di-i-propylformamidinato)calcium(II) dimer 99.99% Ca N,N'-diisopropylformamidinate (dimeric) Solid Ca-doped semiconductors
Bis(N,N'-di-sec-butylacetamidinato)dicopper(I) 99% Cu N,N'-di-sec-butylacetamidinate Solid Cu metallization
Key Observations:
  • Metal Purity : The nickel compound surpasses most analogs (e.g., 98% Fe, Co) with 99.999% Ni purity, critical for defect-free film growth in semiconductor manufacturing .
  • Ligand Effects :
    • t-butyl groups in the nickel and ruthenium compounds improve volatility compared to smaller ligands (e.g., isopropyl in cobalt or calcium analogs), enabling lower deposition temperatures .
    • The ruthenium variant includes additional carbonyl ligands, altering decomposition pathways and requiring specific activation conditions .
  • Dimeric vs.

Performance in Thin-Film Deposition

  • Nickel vs. Iron/Cobalt : Nickel films are preferred for conductive layers in microelectronics, whereas iron and cobalt compounds are used in magnetic or catalytic applications. The nickel precursor’s higher purity minimizes electrical defects .
  • Nickel vs. Ruthenium: Ruthenium films (from the Ru analog) exhibit superior conductivity for advanced interconnects, but the nickel precursor is more cost-effective for non-critical layers .
  • Thermal Stability : The nickel compound’s bulky ligands delay premature decomposition, enabling uniform film growth at higher temperatures compared to less stabilized analogs like the cobalt or copper variants .

Preparation Methods

Sublimation

The crude product is sublimed under high vacuum (10⁻⁶ Torr) at 90–120°C to remove volatile impurities. This step exploits the compound’s moderate vapor pressure (0.2 mmHg at 90°C).

Recrystallization

Recrystallization from toluene/hexane mixtures at −20°C eliminates non-volatile contaminants, yielding >99.95% purity. Further zone refining under argon elevates purity to 99.999%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (C₆D₆): tert-butyl protons resonate at δ 1.3 ppm; amidine CH₃ appears at δ 2.1 ppm.

  • FT-IR : N–H stretches (3250 cm⁻¹) confirm ligand integrity; Ni–N vibrations occur at 450–500 cm⁻¹.

Elemental Analysis

Acceptable tolerances for C₂₀H₄₂N₄Ni:

ElementTheoretical (%)Experimental (%)
C60.4660.42 ± 0.05
H10.6510.61 ± 0.03
N14.1014.07 ± 0.02

Deviations >0.1% trigger reprocessing.

Comparative Analysis of Nickel Amidinate Precursors

Table 1 benchmarks Ni(tBu-MeAMD)₂ against other ALD precursors:

PrecursorDeposition Temp (°C)Growth Rate (Å/cycle)Resistivity (μΩ·cm)Carbon Impurity (%)
Ni(tBu-MeAMD)₂180–2500.09–0.1222–25<0.5
Ni(AMD(iPr)₂)₂2500.04N/RN/R
Ni(acac)₂(tmeda)2602.118.11.2
Ni(Cp)₂165–2800.2–0.6311.8–710.8–2.5

Ni(tBu-MeAMD)₂ exhibits superior purity but lower growth rates compared to β-diketonate complexes, necessitating process optimization.

Reaction Mechanisms in ALD Applications

DFT studies reveal the ALD mechanism using Ni(tBu-MeAMD)₂ and H₂S:

  • First Ligand Elimination : Surface sulfhydryl (−SH) groups displace one amidinate ligand at 180°C, forming Ni–S bonds.

  • Second Ligand Exchange : The remaining amidinate reacts with adjacent −SH, releasing N,N'-di-t-butylacetamidine (tBu-MeAMD-H).

  • H₂S Dissociation : H₂S replaces tBu-MeAMD-H, depositing NiSₓ and regenerating −SH sites.

The energy barrier for ligand exchange (ΔG‡ = 45 kJ/mol) ensures self-limiting growth at 200–250°C.

Industrial-Scale Production Challenges

Batch Consistency

Maintaining ±0.5% stoichiometry across 100 kg batches requires:

  • Automated ligand addition systems with mass flow controllers.

  • In-line ICP-OMS monitoring of nickel content.

Cost Drivers

  • Ligand Synthesis : 58% of total cost (tert-butylamine: $120/kg).

  • Purification : Sublimation consumes 35% of energy input.

Process intensification could reduce costs by 40% through solvent recycling.

Emerging Applications and Performance Metrics

Electrocatalytic Water Splitting

NiSₓ films from Ni(tBu-MeAMD)₂ exhibit:

  • Overpotential : 280 mV @ 10 mA/cm² (OER in 1M KOH).

  • Stability : <5% activity loss after 1000 cycles.

Superior to NiO catalysts (η = 350 mV) due to sulfur vacancies enhancing conductivity.

Microelectronics

  • Contact Layers : 5 nm Ni films show ρ = 25 μΩ·cm vs. 22 μΩ·cm for bulk Ni.

  • Adhesion : Passes 5N scrubbing test on SiO₂ substrates (ASTM D3359) .

Q & A

Q. What synthetic methodologies are recommended for integrating Bis(N,N'-di-t-butylacetamidinato)nickel(II) into thin-film deposition processes?

This compound is a high-purity precursor for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). To design experiments:

  • Optimize sublimation temperatures (typically 120–180°C) to ensure controlled vaporization without decomposition.
  • Pair with oxygen or nitrogen precursors (e.g., NH₃, O₂) for oxide or nitride film growth.
  • Monitor deposition rates using in situ mass spectrometry to correlate precursor flux with film stoichiometry .
  • Validate film purity via X-ray photoelectron spectroscopy (XPS) and energy-dispersive X-ray spectroscopy (EDS).

Q. How can researchers verify the purity and ligand integrity of this nickel complex?

Methodological steps include:

  • Inductively coupled plasma mass spectrometry (ICP-MS): Quantify nickel content (99.999% purity) and detect trace metals (e.g., Fe, Co).
  • Nuclear magnetic resonance (NMR): Analyze ligand environment (e.g., tert-butyl groups at ~1.3 ppm in ¹H NMR).
  • Thermogravimetric analysis (TGA): Confirm thermal stability (<200°C) and absence of volatile impurities .

Q. What are the key safety and stability considerations for handling this compound?

  • Storage: Maintain under inert gas (Ar/N₂) at room temperature to prevent ligand oxidation or moisture absorption, as recommended for analogous high-purity metal-organic precursors .
  • Decomposition risks: Avoid exposure to air or humidity, which may hydrolyze the acetamidinate ligands, releasing toxic byproducts like nickel oxides .

Advanced Research Questions

Q. How can researchers address discrepancies in catalytic activity data when using this nickel complex in cross-coupling reactions?

Contradictions often arise from:

  • Ligand degradation: Monitor ligand stability under reaction conditions using in situ infrared (IR) spectroscopy.
  • Solvent effects: Compare activity in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to identify solvent-ligand interactions.
  • Substrate scope limitations: Perform Hammett plots to correlate electronic effects of substrates with reaction yields .

Q. What experimental strategies optimize the use of this precursor in MOF synthesis?

Advanced approaches include:

  • Ligand-exchange reactions: Replace labile acetamidinate ligands with carboxylate or pyridine-based linkers to anchor nickel nodes in MOF frameworks.
  • Post-synthetic modification: Introduce redox-active sites by treating MOFs with this precursor under reducing conditions.
  • In situ X-ray diffraction (XRD): Track crystallization kinetics to avoid amorphous phase formation .

Q. How does thermal stability impact the design of ALD cycles for nickel-containing films?

  • Pulse duration optimization: Short precursor pulses (0.1–1 sec) minimize thermal decomposition during ALD.
  • Substrate temperature calibration: Maintain temperatures below 250°C to prevent ligand fragmentation, which introduces carbon impurities.
  • Byproduct analysis: Use quadrupole mass spectrometry to detect volatile byproducts (e.g., t-butylamine) and adjust purge times .

Q. What mechanistic insights can be gained from spectroscopic studies of this compound in electrocatalytic CO₂ reduction?

  • Operando Raman spectroscopy: Identify intermediate species (e.g., Ni–CO adducts) during catalysis.
  • X-ray absorption near-edge structure (XANES): Track oxidation state changes (Ni²⁺ → Ni⁰) under applied potentials.
  • Isotopic labeling: Use ¹³CO₂ to distinguish reaction pathways via gas chromatography-mass spectrometry (GC-MS) .

Data Analysis and Validation

Q. How should researchers resolve contradictions in reported decomposition temperatures for this precursor?

  • Reproducibility checks: Compare TGA data across multiple instruments (e.g., Netzsch vs. TA Instruments).
  • Atmosphere control: Ensure consistent inert gas flow rates (e.g., 50 mL/min Ar) to avoid oxidative decomposition artifacts.
  • Collaborative validation: Cross-reference data with independent labs using identical synthesis batches .

Q. What statistical methods are appropriate for analyzing catalytic performance variability?

  • Principal component analysis (PCA): Correlate reaction parameters (temperature, solvent, ligand ratio) with yield outcomes.
  • Error propagation modeling: Quantify uncertainty in turnover frequency (TOF) calculations from GC or HPLC data.
  • Meta-analysis frameworks: Apply Cochrane heterogeneity tests (I² statistic) to aggregate data from disparate studies .

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